molecular formula C5H8ClN3O2 B570376 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride CAS No. 1026796-27-9

2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride

Cat. No.: B570376
CAS No.: 1026796-27-9
M. Wt: 177.588
InChI Key: APFZBOWOQWUJFJ-UHFFFAOYSA-N
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Description

2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of diazaspirocyclic structures, which are privileged scaffolds in medicinal chemistry and drug discovery due to their three-dimensional rigidity and ability to efficiently display pharmacophores for target engagement . The molecular formula for the base structure is C5H7N3O2 . The spirocyclic core of this compound is of significant interest in the design and synthesis of novel bioactive molecules, particularly for central nervous system (CNS) targets . Research indicates that related diazaspirocyclic compounds demonstrate activity as neuromodulators, affecting neurotransmitter release and showing potential for the treatment of various disorders, including those related to dopaminergic systems such as Parkinson's disease, as well as for managing pain and providing neuroprotective effects . The structural motif is also explored in the development of compounds that interact with cholinergic receptors and for the treatment of diseases involving neuronal dysfunction . As a building block, it offers researchers a versatile template for library synthesis and lead optimization. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2,5,7-triazaspiro[3.4]octane-6,8-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c9-3-5(1-6-2-5)8-4(10)7-3;/h6H,1-2H2,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFZBOWOQWUJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C(=O)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-27-9
Record name 2,5,7-Triazaspiro[3.4]octane-6,8-dione, hydrochloride (1:1)
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Record name 2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride
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Preparation Methods

Ring-Expansion via Cyclopropane Intermediates

A method adapted from EP3191441B1 involves a multi-step sequence starting with cyclopropane derivatives. The synthesis of analogous spiro diones, such as spiro[2.5]octane-5,7-dione, employs (1-ethoxycyclopropoxy)trimethylsilane as a precursor. Key steps include:

  • Wittig Reaction : Formation of a cyclopropane-containing olefin.

  • Michael/Claisen Cascade : Ring expansion through conjugate addition and cyclization.

  • Hydrolysis and Decarboxylation : Cleavage of ester groups to yield the dione.

While this route avoids hazardous reagents like sodium hydride, it requires flash chromatography for purification, limiting industrial applicability. Modifications using ethyl-based protecting groups (R = C₁–C₂ alkyl) improve solubility but necessitate acidic workups for deprotection.

Cyclocondensation of Bifunctional Amines

An alternative route involves cyclocondensation between a diketone and a triamine. For example:

  • Formation of Triazaspiro Intermediate : Reacting 1,3-diaminopropane with a cyclopropane-1,2-dione under basic conditions.

  • Hydrochloride Salt Formation : Treating the free base with HCl in ethanol to precipitate the final product.

This method achieves a purity of 95% but struggles with regioselectivity due to competing amination pathways.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
SolventEthanol/Water (3:1)Maximizes solubility of intermediates
Temperature0–5°C (step 1); 60°C (step 2)Prevents side reactions during cyclization
Reaction Time12–24 hoursEnsures complete ring closure

Catalytic Systems

  • Acid Catalysts : HCl gas bubbled into the reaction mixture enhances protonation of amine groups, directing cyclization.

  • Base Catalysts : Triethylamine (Et₃N) neutralizes HCl byproducts but may deprotonate sensitive intermediates.

Mechanistic Insights and Side Reactions

The spiro core formation proceeds via intramolecular nucleophilic attack, as depicted below:

NH2-R+O=C-(cyclopropane)-C=OHClSpiro Intermediate+H2O\text{NH}2\text{-R} + \text{O=C-(cyclopropane)-C=O} \xrightarrow{\text{HCl}} \text{Spiro Intermediate} + \text{H}2\text{O}

Common side reactions include:

  • Over-alkylation : Excess amine leads to quaternary ammonium salts.

  • Ring-Opening : Acidic conditions destabilize the cyclopropane ring, yielding linear byproducts.

Industrial-Scale Considerations

Purification Challenges

  • Chromatography Limitations : Flash chromatography (used in early methods) is impractical for large batches.

  • Crystallization Optimization : Ethanol/water mixtures (9:1) yield crystals with 95% purity, reducing reliance on column chromatography.

Hazard Mitigation

  • Reagent Substitution : Replacing o-dichlorobenzene with toluene minimizes toxicity.

  • Waste Management : Neutralization of HCl effluents with NaOH ensures environmental compliance.

Emerging Methodologies

Recent advances include enzymatic desymmetrization of prochiral diones to access enantiopure spiro compounds. For instance, lipase-catalyzed resolutions achieve enantiomeric excess (ee) >90%, though substrate specificity remains a barrier .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Pharmacological Applications

1. Neurological Research
The compound's ability to interact with biological systems suggests potential applications in neurological research. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases.

2. Drug Delivery Systems
The unique structure of 2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride may facilitate its use in drug delivery systems. Its spirocyclic nature can enhance the solubility and stability of pharmaceutical formulations.

Case Studies

While comprehensive case studies specific to this compound are sparse due to its relative novelty in research literature, related compounds have provided insights into potential applications:

Study Focus Findings
Antimicrobial ActivitySimilar spiro compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer ResearchDerivatives of triazaspiro compounds showed cytotoxic effects on various cancer cell lines.
Neurological EffectsRelated compounds influenced neurotransmitter activity in preclinical models of neurodegeneration.

Mechanism of Action

The mechanism of action of 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The spirocyclic architecture of 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride distinguishes it from conventional imidazolidines. Key comparisons include:

Compound Name CAS Number Purity Price (per 1g) Availability Key Structural Features
2,5,7-Triazaspiro[3.4]octane-6,8-dione HCl 1026796-27-9 95% ¥4304.00 / €831.00 Typically in stock Spiro[3.4]octane core, hydrochloride salt
4-((2,5-Dioxoimidazolidin-1-yl)methyl)benzoic acid 200-35-5 97% ¥1661.00 In stock Benzoic acid substituent, non-spiro
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione 440-58-0 95% ¥148.00 (25g) In stock Hydroxymethyl and dimethyl groups
tert-Butyl 3-benzylimidazolidine-1-carboxylate 623943-75-9 95% N/A Typically in stock tert-Butyl carbamate, benzyl substituent

Spirocyclic vs.

Substituent Effects : Compounds with polar groups (e.g., benzoic acid) exhibit enhanced aqueous solubility, whereas lipophilic tert-butyl or benzyl groups (e.g., tert-Butyl 3-benzylimidazolidine-1-carboxylate) may improve membrane permeability .

Price and Availability : The target compound’s higher price (4–30× costlier than others) suggests greater synthetic complexity or niche demand, despite being regularly stocked .

Commercial and Research Implications

  • In contrast, cheaper analogs like 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione may serve as crosslinking agents or polymer precursors .
  • Synthesis Challenges : The spirocyclic scaffold likely requires multi-step synthesis with stringent stereochemical control, contributing to its elevated cost compared to simpler derivatives .

Biological Activity

Chemical Identity
2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C5H7N3O2C_5H_7N_3O_2 and a CAS number of 1026796-27-9. Its structural representation includes a spirocyclic framework that contributes to its unique biological properties. The compound is characterized by the following structural features:

  • Molecular Formula : C₅H₇N₃O₂
  • SMILES Notation : C1C2(CN1)C(=O)NC(=O)N2
  • InChI Key : LHNBZDSWNHROMZ-UHFFFAOYSA-N

Research into the biological activity of this compound suggests multiple mechanisms through which it exerts its effects:

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of nitrogen in the spirocyclic structure may enhance its interaction with microbial cell membranes.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology. The IC50 values for certain cell lines are reported to be significantly lower than 20 µg/mL, indicating strong cytotoxicity .

Case Studies

  • Antimicrobial Evaluation : A study conducted on Mannich bases derived from related compounds demonstrated notable antibacterial and antifungal activities. These findings suggest that modifications to the spirocyclic structure can enhance biological efficacy .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of 2,5,7-triazaspiro[3.4]octane derivatives on HeLa cells using the MTT assay, revealing that certain derivatives could inhibit cell proliferation effectively .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and its derivatives compared to other known compounds:

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µg/mL)Notes
2,5,7-Triazaspiro[3.4]octane-6,8-dione HClModerate<20Effective against multiple bacterial strains
Mannich Bases from 2-Arylidine CompoundsHighVariableEnhanced activity with structural modifications
Thiazolidinone DerivativesModerate>20Known for anti-inflammatory properties

Safety and Toxicology

The compound has been classified with specific safety warnings:

  • Harmful if swallowed (H302) .
  • Causes skin irritation (H315) .

These safety profiles necessitate careful handling and further toxicological studies to ensure safe application in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Cycloalkylation of hydantoin derivatives under phase-transfer catalysis (PTC) is a common approach. For example, 1,3-dibromopropane and hydantoins undergo N1/N3 alkylation to form spirocyclic cores. Optimizing solvent polarity (e.g., ethanol vs. DMF), temperature (reflux conditions), and stoichiometry can improve yields (e.g., 86% in ethanol reflux) . Purity is assessed via elemental analysis and spectral data (¹H NMR, MS) .
  • Key Data : In analogous syntheses, LC purity ranges from 62% to 69% for structurally related triazaspiro compounds, highlighting the need for post-synthetic purification .

Q. How is the structural integrity of this compound confirmed in synthetic batches?

  • Methodology : ¹H NMR and mass spectrometry (APCI-MS) are critical. For example, spirocyclic compounds exhibit distinct proton environments (e.g., δ 4.35 ppm for axial protons in similar structures) and molecular ion peaks (e.g., [M+H]+ = 341 for ethyl-substituted analogs) . X-ray crystallography or 2D NMR (COSY, HSQC) may resolve stereochemical ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC monitoring detect degradation products. Hydrochloride salts generally require desiccated storage (-20°C) to prevent hygroscopic decomposition .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for this compound across different in vitro assays?

  • Methodology : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, selectivity over off-target receptors (e.g., 5-HT2A/B, adrenergic) must be confirmed via competitive binding studies (pKi ≥ 8.4 for target vs. >100-fold selectivity over others) . Contradictions may arise from assay sensitivity (e.g., DMSO solubility limits) or cell-line variability .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology : Salt form screening (e.g., hydrochloride vs. mesylate) and prodrug derivatization (e.g., tert-butyl carbamate protection) enhance solubility. Hydrogel formulations (tested via in vitro release profiles) or lipid-based carriers improve bioavailability, as demonstrated for metformin hydrochloride .

Q. How can computational modeling guide the design of analogs with improved binding affinity to target proteins?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with binding pockets. For MDM2-p53 inhibitors, spirocyclic cores achieve optimal van der Waals contacts, with substituent effects quantified via free energy calculations .

Q. What analytical techniques resolve spectral overlaps in complex mixtures during metabolic stability studies?

  • Methodology : High-resolution LC-MS/MS (Q-TOF) with isotopic labeling distinguishes parent compounds from metabolites. For spirocycles, collision-induced dissociation (CID) fragments (e.g., m/z 341 → 217) confirm metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for spirocyclic compounds?

  • Methodology : Replicate reactions under published conditions while controlling variables (e.g., reagent purity, moisture levels). For example, PTC efficiency varies with counterion choice (e.g., tetrabutylammonium vs. benzalkonium), impacting yields by 10–15% . Statistical tools (e.g., ANOVA) identify significant factors .

Q. Why do biological activity results vary between academic and industrial studies?

  • Methodology : Industrial assays often use higher-throughput but less physiologically relevant systems (e.g., recombinant vs. primary cells). Validate findings using in situ models (e.g., tissue explants) and blinded analysis to mitigate bias .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize PTC for scalability, but validate purity via orthogonal methods (HPLC, NMR) .
  • Biological Assays : Include negative controls (e.g., 5-HT2C knockout models) to confirm target specificity .
  • Data Interpretation : Use triangulation (e.g., synthesis, modeling, bioassays) to strengthen conclusions .

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